molecular formula C6H11NO4 B3020383 Methyl 3-methyl-4-nitrobutanoate CAS No. 16507-06-5

Methyl 3-methyl-4-nitrobutanoate

Cat. No.: B3020383
CAS No.: 16507-06-5
M. Wt: 161.157
InChI Key: DZQJCNUWYDGVCF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-nitrobutanoate is an organic compound with the molecular formula C6H11NO4. It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-nitrobutanoate can be synthesized through the Michael addition reaction. This involves the nucleophilic addition of a nitroalkane to an α,β-unsaturated carbonyl compound under basic conditions. Microwave irradiation can be used to promote this reaction, significantly reducing reaction times and increasing yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted heating. This method is preferred due to its efficiency and ability to produce cleaner reactions with higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-nitrobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Methyl 3-methyl-4-aminobutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 3-methyl-4-nitrobutanoic acid and methanol.

Scientific Research Applications

Methyl 3-methyl-4-nitrobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobutanoate: Similar structure but lacks the additional methyl group on the carbon chain.

    Ethyl 3-methyl-4-nitrobutanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-methyl-4-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group on the carbon chain, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 3-methyl-4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQJCNUWYDGVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,5-Diazabicyclo[5,4,0]-undec-5-ene (6 ml) is added to a solution of nitromethane (91.5 g) in methanol (500 ml). The resulting mixture is heated to 60° C. and methyl crotonate (100 g, lm) is added under nitrogen. The mixture is then stirred for 6 days at 60° after which it is cooled to room temperature and most of the methanol is removed in vacuo. The residue is treated with ether (500 ml) and washed with 2 N hydrochloric acid (250 ml) and water (250 ml). The organic layer is dried (Na2SO4) and evaporated in vacuo to give crude product. The crude product is purified by column chromatography on silica gel (500 g, ethyl acetate/hexane 2:98) to give methyl 3-methyl-4-nitrobutanoate (106.6 g, 66%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3 g (29.9 mmol) of trans-2-butenoic acid methyl ester and 0.69 g (5.99 mmol) of tetramethylguanidine and 9.14 g (149 mmol) of nitromethane were mixed. The resulting mixture was stirred at room temperature for 24 days. 100 mL of ethylacetoacetate was added to the solution and the reaction solution was washed with water, then an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, then the residue was purified by column chromatography to give 5.7 g (23.6 mmol) of the title compound in a yield of 100%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
9.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
100%

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